
3-(3-Methyl-2-nitrophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-2-nitrophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine typically involves the reaction of 3-methyl-2-nitrophenol with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2-nitrophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Amino derivatives: Formed by reduction of the nitro group.
Hydroxylamine derivatives: Formed by partial reduction of the nitro group.
Substituted piperidines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-(3-Methyl-2-nitrophenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-nitrophenoxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity. The piperidine ring can also modulate the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenoxy)piperidine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(2-Nitrophenoxy)piperidine: The position of the nitro group can influence the compound’s chemical properties and interactions.
3-(3-Methylphenoxy)piperidine: Lacks the nitro group, which significantly alters its chemical behavior and applications.
Uniqueness
3-(3-Methyl-2-nitrophenoxy)piperidine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(3-methyl-2-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-2-6-11(12(9)14(15)16)17-10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3 |
InChI Key |
SEUXLUIGFZAFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCCNC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



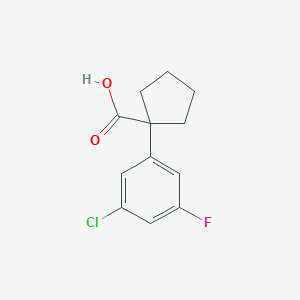
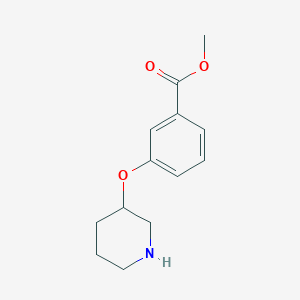
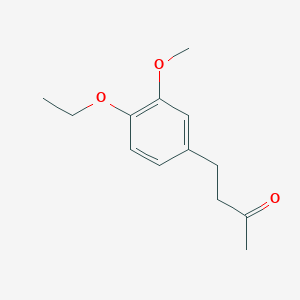
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
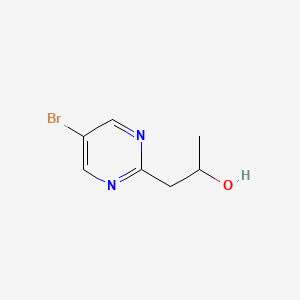
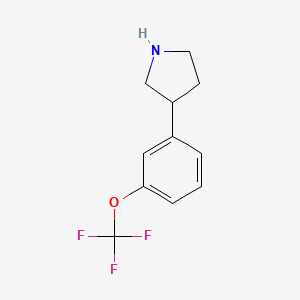
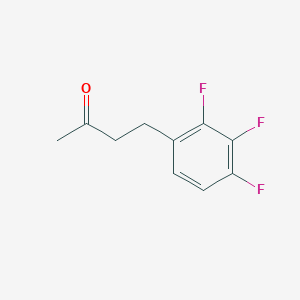
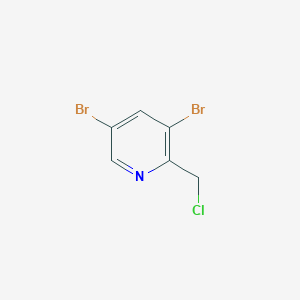
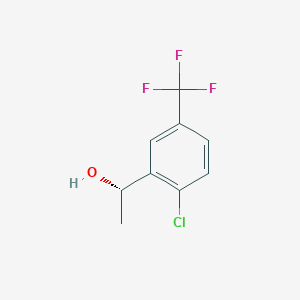
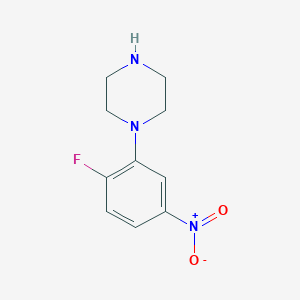
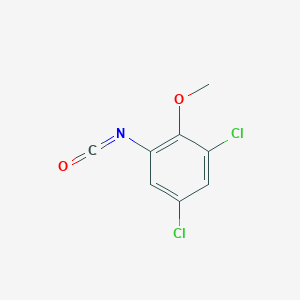
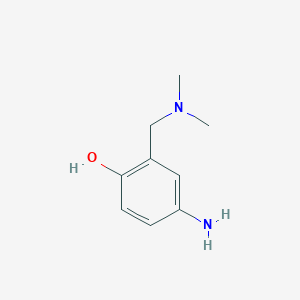
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
